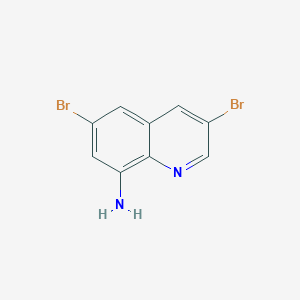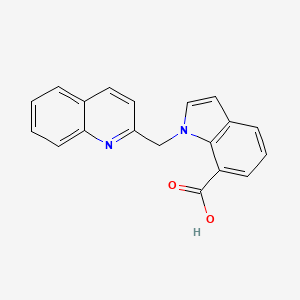![molecular formula C11H6BrNO B12830327 4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
4-bromobenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzo[cd]indol-2(1H)-one family, known for its potential as a bromodomain and extra-terminal domain (BET) inhibitor. BET inhibitors are crucial in regulating gene expression by recognizing acetylated lysine residues on histone proteins .
Preparation Methods
The synthesis of 4-bromobenzo[cd]indol-2(1H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the bromination of a benzo[cd]indole precursor, followed by cyclization to form the desired compound. Industrial production methods often involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Bromobenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to gene expression and epigenetics.
Medicine: As a BET inhibitor, it has potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 4-bromobenzo[cd]indol-2(1H)-one involves its role as a BET inhibitor. It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases like cancer and inflammation .
Comparison with Similar Compounds
4-Bromobenzo[cd]indol-2(1H)-one can be compared with other BET inhibitors such as:
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Benzo[cd]indol-2(1H)-ones: Other derivatives in this family may vary in their potency and selectivity for different bromodomains.
The uniqueness of this compound lies in its specific binding affinity and selectivity for certain BET bromodomains, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
4-bromo-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6BrNO/c12-7-4-6-2-1-3-9-10(6)8(5-7)11(14)13-9/h1-5H,(H,13,14) |
InChI Key |
PUQVLRCXEGYWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


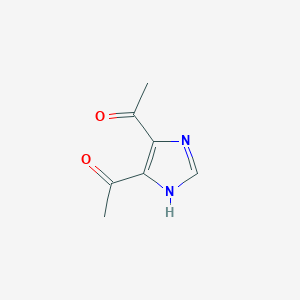
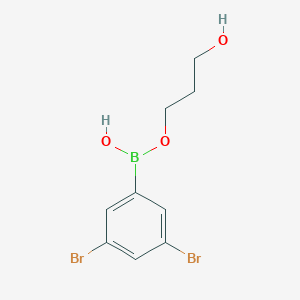
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)

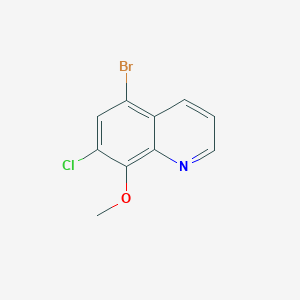
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)

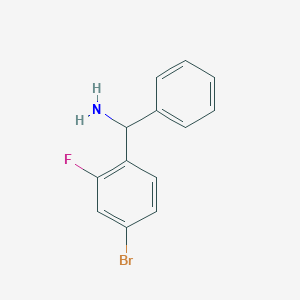
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
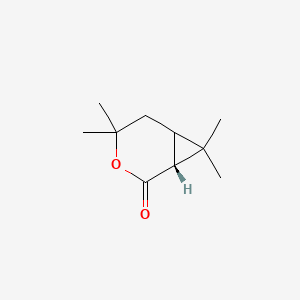
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
